molecular formula C7H15N2O2P B13826834 Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester CAS No. 35996-72-6

Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester

Cat. No.: B13826834
CAS No.: 35996-72-6
M. Wt: 190.18 g/mol
InChI Key: LSHNBTIIPPKGFE-UHFFFAOYSA-N
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Description

Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester is a compound that features a phosphinic acid core with two aziridinyl groups and an isopropyl ester Aziridines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester typically involves the reaction of aziridine with phosphinic acid derivatives. One common method is the nucleophilic ring-opening reaction of aziridines, which can be catalyzed by various Lewis acids or protic acids . The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of catalysts such as Lewis acids (e.g., BF3) or protic acids (e.g., HCl) to facilitate the ring-opening of aziridines .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with amines can yield amino-phosphinic acid derivatives, while reaction with alcohols can produce hydroxy-phosphinic acid derivatives .

Mechanism of Action

The mechanism of action of phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester primarily involves the ring-opening of its aziridine groups. This ring strain makes the aziridine rings highly reactive, allowing them to interact with various nucleophiles. The molecular targets and pathways involved depend on the specific application, but generally, the compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules or other substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester is unique due to the presence of two aziridine rings, which provide higher reactivity and versatility in chemical reactions compared to simpler aziridine compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high reactivity .

Properties

CAS No.

35996-72-6

Molecular Formula

C7H15N2O2P

Molecular Weight

190.18 g/mol

IUPAC Name

1-[aziridin-1-yl(propan-2-yloxy)phosphoryl]aziridine

InChI

InChI=1S/C7H15N2O2P/c1-7(2)11-12(10,8-3-4-8)9-5-6-9/h7H,3-6H2,1-2H3

InChI Key

LSHNBTIIPPKGFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(N1CC1)N2CC2

Origin of Product

United States

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